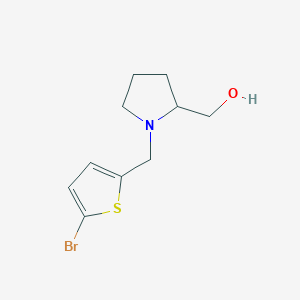

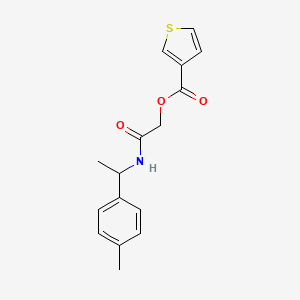

(1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

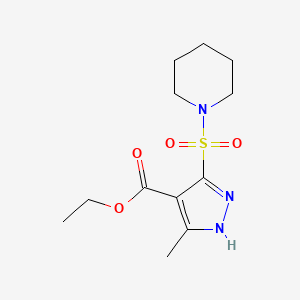

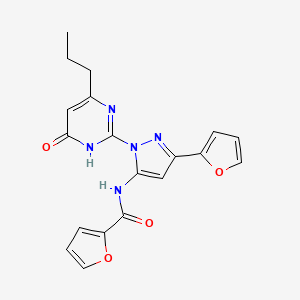

The compound contains a bromothiophene and a pyrrolidine ring. Bromothiophenes are aromatic compounds that contain a thiophene ring substituted with a bromine atom . Pyrrolidine is a five-membered nitrogen heterocycle .

Molecular Structure Analysis

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The bromothiophene component likely contributes to the aromaticity and reactivity of the compound.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromothiophene and pyrrolidine components. Bromothiophenes are often used in cross-coupling reactions , while pyrrolidines can undergo a variety of reactions due to their ring strain .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its bromothiophene and pyrrolidine components. For example, bromothiophenes are typically solid at room temperature , while pyrrolidines are often liquids .Scientific Research Applications

Electro-Optic Materials

The compound has been studied for its potential in electro-optic materials. For instance, a heterocycle-based derivative similar to this compound was synthesized and utilized in the development of nonlinear optical/electro-optic materials. These materials show promise for applications in optical data processing and telecommunications due to their nonlinear optical properties (Facchetti et al., 2003).

Antimicrobial Activity

Compounds with structures resembling (1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-2-yl)methanol have been evaluated for their antimicrobial properties. A study on similar pyrrolidine derivatives indicated noteworthy antibacterial activity against specific bacterial strains, suggesting potential applications in developing new antimicrobial agents (Nural et al., 2018).

Chemical Synthesis

This compound and its analogs are integral in chemical synthesis, serving as intermediates or reactants in the formation of various chemical structures. For instance, a study on the synthesis of cis-disubstituted pyrrolidin-2-ones illustrates the compound's role in creating new chemical entities, which can have various applications, including pharmaceutical development (Arfaoui et al., 2015).

Molecular Docking and Anticancer Activity

Derivatives of this compound have been used in molecular docking studies to evaluate their potential as anticancer and antimicrobial agents. This implies the compound's relevance in medicinal chemistry for drug discovery and development (Katariya et al., 2021).

Mechanism of Action

Future Directions

properties

IUPAC Name |

[1-[(5-bromothiophen-2-yl)methyl]pyrrolidin-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNOS/c11-10-4-3-9(14-10)6-12-5-1-2-8(12)7-13/h3-4,8,13H,1-2,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEMHJWCHNUTMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=C(S2)Br)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid;hydrochloride](/img/structure/B2477533.png)

![1-(benzenesulfonyl)-4,6-dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2477537.png)

![Ethyl 4-[[2-[[5-[(2-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2477538.png)

![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide](/img/no-structure.png)

![3-(3-chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2477545.png)

![3-[2-(dicyanomethylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B2477548.png)